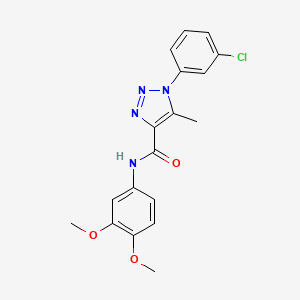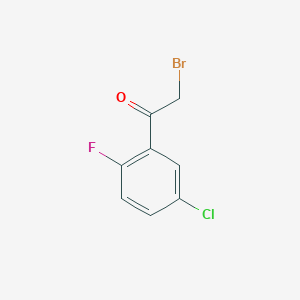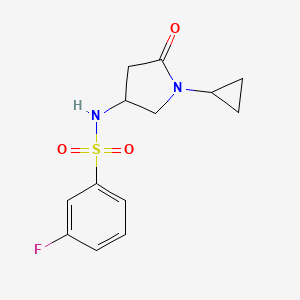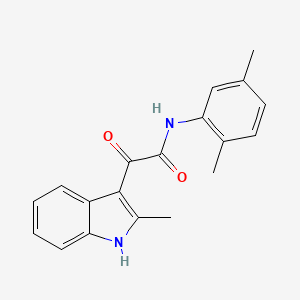
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O3 and its molecular weight is 372.81. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsive and Pharmacological Properties
Research has highlighted the pharmacological potential of triazole derivatives, including anticonvulsive activities, which are significant for the treatment of epilepsy and related disorders. The structural modifications in triazole compounds, such as 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, play a crucial role in enhancing their therapeutic efficacy. These derivatives exhibit valuable pharmacological properties by interacting with biological targets to modulate their activity, offering insights into the design of new therapeutic agents (Shelton, 1981).
Corrosion Inhibition
The efficacy of triazole derivatives in corrosion inhibition has been demonstrated in studies on mild steel in acidic media. The derivatives act as excellent inhibitors, protecting metallic surfaces from corrosion. This property is particularly valuable in industrial applications where metal preservation is crucial. The specific interaction mechanisms and adsorption behaviors of these compounds on metal surfaces highlight their potential as effective corrosion inhibitors (Lagrenée et al., 2002).
Antitumor Activity
Triazole derivatives have shown promising antitumor activities. The synthesis and chemical characterization of these compounds have paved the way for the development of novel antitumor agents with broad-spectrum efficacy. Their mechanism of action often involves interacting with cellular targets to inhibit cancer cell growth, providing a foundation for further research in cancer therapy (Stevens et al., 1984).
Synthesis and Characterization
The synthesis processes for creating triazole derivatives, including detailed reaction conditions and product yields, contribute significantly to the understanding of these compounds' chemical properties. Characterization through various analytical techniques confirms their structure and purity, essential for further application in research and development. This foundational work supports the exploration of these compounds' broader applications in scientific research (Kan, 2015).
properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3/c1-11-17(21-22-23(11)14-6-4-5-12(19)9-14)18(24)20-13-7-8-15(25-2)16(10-13)26-3/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMVDIBHQGPCRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-methoxyphenyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2890515.png)
![N-(4-fluorobenzyl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2890516.png)
![6-[6-(Cyclopropylmethoxy)pyrimidin-4-yl]quinoline](/img/structure/B2890517.png)

![4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2890520.png)

![3-(2,5-dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2890526.png)
![4-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B2890527.png)
![(5-Chlorothiophen-2-yl)(4-(4,6-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2890528.png)


![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-prop-2-enoxy-3-oxanyl]acetamide](/img/no-structure.png)
![N-(2-ethoxyphenyl)-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2890537.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2890538.png)